molecular formula C19H20O2 B188523 3,3-Dibenzylpentane-2,4-dione CAS No. 53316-00-0

3,3-Dibenzylpentane-2,4-dione

Cat. No. B188523
CAS RN: 53316-00-0
M. Wt: 280.4 g/mol
InChI Key: IKFXMLZJSMZDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dibenzylpentane-2,4-dione, also known as DBPD, is a chemical compound that belongs to the family of cyclic diketones. It is a yellow crystalline solid that has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. DBPD has been found to possess a unique molecular structure that makes it a versatile building block for the synthesis of various organic compounds. In

Scientific Research Applications

3,3-Dibenzylpentane-2,4-dione has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been found to be a versatile building block for the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and natural products. 3,3-Dibenzylpentane-2,4-dione has also been used as a starting material for the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and pyridazines.

Mechanism of Action

The mechanism of action of 3,3-Dibenzylpentane-2,4-dione is not well understood. However, it has been proposed that 3,3-Dibenzylpentane-2,4-dione may act as a Michael acceptor and undergo nucleophilic addition reactions with various biological molecules such as proteins and nucleic acids. This may result in the formation of covalent adducts that may alter the biological activity of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-Dibenzylpentane-2,4-dione are not well studied. However, it has been found to possess antioxidant and anti-inflammatory properties. 3,3-Dibenzylpentane-2,4-dione has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. These effects may be attributed to the ability of 3,3-Dibenzylpentane-2,4-dione to interact with various biological molecules and alter their activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3-Dibenzylpentane-2,4-dione is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic compounds. 3,3-Dibenzylpentane-2,4-dione is also relatively easy to synthesize and can be obtained in high yield. However, 3,3-Dibenzylpentane-2,4-dione has some limitations for lab experiments. It is highly reactive and may undergo unwanted side reactions, which may affect the yield and purity of the final product. 3,3-Dibenzylpentane-2,4-dione is also relatively unstable and may decompose over time, which may affect its biological activity.

Future Directions

There are several future directions for the research on 3,3-Dibenzylpentane-2,4-dione. One of the potential applications of 3,3-Dibenzylpentane-2,4-dione is in the synthesis of novel chiral ligands for asymmetric catalysis. 3,3-Dibenzylpentane-2,4-dione can also be used as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. The mechanism of action of 3,3-Dibenzylpentane-2,4-dione can be further studied to understand its interaction with various biological molecules. The biochemical and physiological effects of 3,3-Dibenzylpentane-2,4-dione can also be studied in more detail to explore its potential applications in the field of medicine.

Synthesis Methods

3,3-Dibenzylpentane-2,4-dione can be synthesized by the reaction of benzylideneacetone with benzaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via a Claisen-Schmidt condensation reaction, which results in the formation of the 3,3-Dibenzylpentane-2,4-dione molecule. The yield of 3,3-Dibenzylpentane-2,4-dione can be improved by using a solvent such as toluene or chloroform and by optimizing the reaction conditions such as temperature and reaction time.

properties

CAS RN

53316-00-0

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3,3-dibenzylpentane-2,4-dione

InChI

InChI=1S/C19H20O2/c1-15(20)19(16(2)21,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3

InChI Key

IKFXMLZJSMZDSV-UHFFFAOYSA-N

SMILES

CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C

Other CAS RN

53316-00-0

Origin of Product

United States

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